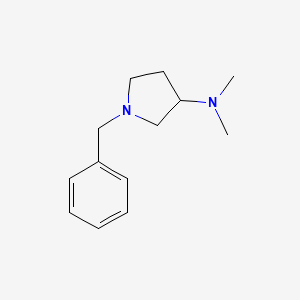

1-Benzyl-3-(dimethylamino)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-N,N-dimethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-14(2)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTUMZCQANFRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434145 | |

| Record name | 1-Benzyl-3-(dimethylamino)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69478-77-9 | |

| Record name | 1-Benzyl-3-(dimethylamino)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-3-(dimethylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-3-(dimethylamino)pyrrolidine

Introduction

1-Benzyl-3-(dimethylamino)pyrrolidine is a substituted pyrrolidine derivative that serves as a highly versatile building block in modern organic and medicinal chemistry. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals.[1] Its puckered, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for selective interactions with biological targets like enzymes and receptors.[1]

The incorporation of an N-benzyl group enhances the molecule's utility by introducing lipophilicity and the potential for π-π stacking interactions with protein binding sites, often improving pharmacokinetic profiles.[1] This guide provides a comprehensive overview of this compound, detailing its chemical properties, a robust synthetic protocol with mechanistic rationale, its applications in research and drug development, and essential safety protocols.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's properties are foundational to its effective application. This compound is a colorless to yellow clear liquid under standard conditions.[2][3] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 69478-77-9 | [2][3][4][5] |

| Molecular Formula | C₁₃H₂₀N₂ | [2][4] |

| Molecular Weight | 204.32 g/mol | [2][4][5] |

| Appearance | Colorless to light yellow/orange clear liquid | [2][3] |

| Boiling Point | 117 °C at 2.3 mmHg | [2] |

| Density | 0.97 g/mL | [2] |

| Purity | ≥ 97% (GC) | [2][3] |

| Refractive Index | n20/D 1.52 | [2] |

| MDL Number | MFCD00191304 | [2][3] |

| PubChem ID | 10013168 | [2] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via reductive amination of the corresponding ketone, 1-benzyl-3-pyrrolidinone. This method is widely employed in medicinal chemistry for its high efficiency, operational simplicity, and the commercial availability of starting materials.

Experimental Protocol: Reductive Amination

This protocol describes a representative synthesis from 1-benzyl-3-pyrrolidinone.

Step 1: Imine/Enamine Formation

-

To a stirred solution of 1-benzyl-3-pyrrolidinone (1.0 eq) in 1,2-dichloroethane (DCE) (approx. 0.2 M), add dimethylamine (2.0 M solution in THF, 1.5 eq).

-

Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS to observe the consumption of the starting ketone.

Step 2: Reduction 3. To the mixture from Step 1, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes.

- Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards ketones and aldehydes than the intermediate iminium ion, minimizing side reactions like the reduction of the starting ketone. Its acidity can also catalyze iminium ion formation.

- Allow the reaction to stir at room temperature for 12-24 hours, or until the reaction is deemed complete by LC-MS analysis.

Step 3: Work-up and Purification 5. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). 6. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3x). 7. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 8. Purify the resulting crude oil via column chromatography on silica gel to yield this compound as a clear liquid.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for synthesizing this compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate and structural motif in the synthesis of bioactive molecules.[2]

-

Pharmaceutical Development: The compound serves as a key precursor in the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS).[2][6] It has been utilized in the development of potential analgesics and anti-depressants, where its structure can contribute to enhanced efficacy and bioavailability.[2] The pyrrolidine scaffold is a cornerstone in the design of inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP), which are involved in DNA repair and are targets for cancer therapy.[7]

-

Neuroscience Research: Due to its structural similarity to endogenous neurotransmitters, this compound and its derivatives are valuable tools in neuroscience. They are used in studies to probe neurotransmitter systems and to understand the mechanisms of action for drugs that affect mood and cognition.[2][6] Its ability to be modified allows for the creation of derivatives that may cross the blood-brain barrier, a critical feature for CNS-targeted drugs.[6]

-

Organic Synthesis: Beyond pharmaceuticals, it acts as a versatile building block for creating more complex molecules.[2] The tertiary amine can function as a base, a nucleophile, or a directing group in various organic transformations, enabling the construction of novel chemical entities for materials science and agrochemical development.[2]

Diagram of Synthetic Utility

Caption: Role as a central precursor in diverse chemical synthesis applications.

Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety. The compound is classified as hazardous and requires stringent safety measures.

-

Hazard Identification: Causes severe skin burns and eye damage.[3] May cause respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

-

First Aid Measures:

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.[3][8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3][8]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[3][8]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[3][8]

-

Conclusion

This compound is a compound of significant value to the scientific community, particularly those in drug discovery and synthetic chemistry. Its well-defined physicochemical properties, accessible synthesis, and versatile chemical nature make it an indispensable building block for creating novel molecules with diverse applications. By understanding its properties and adhering to strict safety protocols, researchers can effectively harness the potential of this important chemical intermediate to drive innovation in medicine and materials science.

References

- 1. This compound | 69478-77-9 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 69478-77-9 | TCI AMERICA [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. fishersci.es [fishersci.es]

- 10. static.cymitquimica.com [static.cymitquimica.com]

Synthesis of 1-Benzyl-3-(dimethylamino)pyrrolidine

An In-depth Technical Guide to the

Authored by: Gemini, Senior Application Scientist

Introduction

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and top-selling pharmaceuticals.[1][2][3] Its saturated, non-planar structure provides access to three-dimensional chemical space, a desirable trait for enhancing target specificity and optimizing pharmacokinetic properties. 1-Benzyl-3-(dimethylamino)pyrrolidine is a valuable substituted pyrrolidine, serving as a key intermediate and building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents targeting the central nervous system.[4]

This technical guide provides a detailed, field-proven methodology for the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and the rationale behind procedural choices, reflecting the perspective of an experienced application scientist. The primary route detailed herein involves a two-step sequence: the oxidation of a readily available alcohol precursor to a key ketone intermediate, followed by a highly efficient reductive amination to yield the target compound.

Strategic Overview: A Two-Stage Approach

The most common and scalable synthetic route to this compound commences with the preparation of the pivotal intermediate, 1-Benzyl-3-pyrrolidinone. This ketone is then subjected to reductive amination with dimethylamine to install the desired dimethylamino moiety at the C3 position.

Figure 1: High-level synthetic workflow.

PART 1: Synthesis of the Key Precursor: 1-Benzyl-3-pyrrolidinone

The synthesis of the target molecule hinges on the efficient preparation of the ketone intermediate, 1-Benzyl-3-pyrrolidinone. While several methods exist for its synthesis, the Swern oxidation of 1-Benzyl-3-hydroxypyrrolidine offers high yields and purity under mild conditions, avoiding the use of harsh heavy metal-based oxidants.[5][6] The precursor alcohol can be synthesized via the reduction of (3S)-N-benzyl-3-hydroxysuccinimide with a reducing agent like lithium aluminum hydride.[7]

The Swern Oxidation: Mechanism and Rationale

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile, typically oxalyl chloride or trifluoroacetic anhydride. The reaction must be conducted at very low temperatures (below -60 °C) to prevent side reactions and decomposition of the activated intermediate, the alkoxysulfonium ylide.

The key steps are:

-

Activation of DMSO: DMSO reacts with oxalyl chloride to form an electrophilic sulfur species, the chloro(dimethyl)sulfonium chloride.

-

Alcohol Addition: The alcohol substrate, 1-Benzyl-3-hydroxypyrrolidine, adds to the activated sulfur species to form an alkoxysulfonium salt.

-

Ylide Formation: A hindered, non-nucleophilic base, such as triethylamine (TEA), is added to deprotonate the carbon adjacent to the sulfonium center, forming a key intermediate ylide.

-

β-Elimination: The ylide undergoes an intramolecular proton transfer via a five-membered ring transition state, leading to the formation of the desired ketone, dimethyl sulfide, and protonated TEA.

This precise temperature control and stepwise addition of reagents are critical for the reaction's success and are hallmarks of a self-validating, trustworthy protocol.

Figure 2: Experimental workflow for Swern oxidation.

Experimental Protocol: Swern Oxidation

This protocol is adapted from established procedures.[5]

Table 1: Reagents for 1-Benzyl-3-pyrrolidinone Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 1-Benzyl-3-hydroxypyrrolidine | 177.24 | 8.80 g | 0.0496 | 1.0 |

| Oxalyl Chloride | 126.93 | 12.50 g | 0.0985 | ~2.0 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 5.0 g | 0.0640 | ~1.3 |

| Triethylamine (TEA) | 101.19 | ~25 g | ~0.247 | ~5.0 |

| Dichloromethane (DCM) | 84.93 | ~200 mL | - | - |

Step-by-Step Methodology:

-

To a solution of oxalyl chloride (12.50 g) in dichloromethane (70 mL), cooled to -65 °C under an inert atmosphere, slowly add a solution of DMSO (5.0 g) in dichloromethane. Maintain the internal temperature below -65 °C.

-

Stir the resulting mixture for 30 minutes at this temperature.

-

Add a solution of 1-benzyl-3-hydroxypyrrolidine (8.80 g) in dichloromethane dropwise, ensuring the temperature remains at -65 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 2 hours), slowly add triethylamine at -65 °C.

-

Continue stirring for another 30 minutes after the addition is complete.

-

Allow the reaction mixture to warm to 0 °C and add water to quench the reaction, resulting in a clear solution.

-

Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Benzyl-3-pyrrolidinone. Expected yield is approximately 90% with >95% purity.[5]

PART 2: via Reductive Amination

Reductive amination is a powerful and widely used transformation for the synthesis of amines.[8] It involves the reaction of a carbonyl compound with an amine to form an iminium ion intermediate, which is then reduced in situ to the target amine. The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting ketone.

Mechanistic Considerations and Reagent Selection

The reaction between 1-Benzyl-3-pyrrolidinone and dimethylamine (often used as a solution in THF or as a hydrochloride salt with a base) first forms a hemiaminal intermediate. This intermediate then loses water to form a tertiary iminium ion. This electrophilic iminium ion is the species that is reduced.

Choice of Reducing Agent: While strong reducing agents like sodium borohydride (NaBH₄) can be used, they can also directly reduce the starting ketone, leading to a mixture of products. A more judicious choice is a milder, acid-stable hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[9] NaBH(OAc)₃ is particularly effective as its reactivity is enhanced under the slightly acidic conditions that favor iminium ion formation, and it is less toxic than cyanoborohydride reagents.

Figure 3: Mechanism of reductive amination.

Experimental Protocol: Reductive Amination

Table 2: Reagents for Reductive Amination

| Reagent | Molar Mass ( g/mol ) | Amount (Example) | Moles | Equivalents |

| 1-Benzyl-3-pyrrolidinone | 175.23 | 5.00 g | 0.0285 | 1.0 |

| Dimethylamine (2M in THF) | 45.08 | 21.4 mL | 0.0428 | 1.5 |

| Sodium Triacetoxyborohydride | 211.94 | 9.05 g | 0.0427 | 1.5 |

| Dichloroethane (DCE) | 98.96 | 100 mL | - | - |

| Acetic Acid (optional) | 60.05 | ~0.2 mL | - | catalyst |

Step-by-Step Methodology:

-

Dissolve 1-Benzyl-3-pyrrolidinone (5.00 g, 1.0 eq) in dichloroethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Add the dimethylamine solution (2M in THF, 1.5 eq). A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 1 hour.

-

In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Effervescence may be observed.

-

Allow the reaction to stir at room temperature overnight, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield pure this compound.

Conclusion

The synthesis of this compound is reliably achieved through a robust two-part strategy centered on the reductive amination of 1-Benzyl-3-pyrrolidinone. The initial oxidation of the corresponding alcohol precursor via a Swern protocol provides the key ketone intermediate in high yield and purity. The subsequent reductive amination, employing a mild and selective reducing agent like sodium triacetoxyborohydride, ensures the efficient and clean conversion to the final product. The methodologies described are scalable and grounded in well-understood reaction mechanisms, providing a trustworthy and expert-validated pathway for researchers and drug development professionals.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-Benzyl-3-(dimethylamino)pyrrolidine: A Technical Guide

An In-depth Examination of NMR, IR, and MS Data for Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 1-Benzyl-3-(dimethylamino)pyrrolidine. As a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and antidepressants, a thorough understanding of its structural and spectroscopic properties is paramount for researchers in medicinal chemistry and drug development.[1] This document presents a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and the structural information derived from each technique. The protocols outlined herein are designed to be self-validating, ensuring technical accuracy and reliability for professionals in the field.

Introduction: The Significance of this compound

This compound (CAS No. 69478-77-9) is a pyrrolidine derivative with a molecular formula of C₁₃H₂₀N₂ and a molecular weight of 204.32 g/mol .[2] Its structure, featuring a benzyl group and a dimethylamino substituent on the pyrrolidine ring, makes it a valuable building block in organic synthesis. The compound's utility is particularly noted in neuroscience research, where it is employed in studies exploring neurotransmitter systems.[1] Given its role in the development of potentially therapeutic agents, a precise and comprehensive characterization of its chemical structure is essential. This guide will delve into the core spectroscopic techniques used to elucidate and confirm the structure of this important molecule.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with its spectroscopic signatures. Understanding this relationship is fundamental to interpreting the data accurately.

Figure 1. Molecular Structure of this compound.

Due to the unavailability of public domain experimental spectroscopic data for this compound at the time of this guide's compilation, the following sections will provide a detailed theoretical interpretation based on established principles of spectroscopy and analysis of structurally similar compounds. This predictive analysis serves as a robust framework for researchers to interpret their own experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide definitive structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will show distinct signals for the protons on the benzyl group and the pyrrolidine ring.

Experimental Protocol (Hypothetical):

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Record the spectrum with a standard pulse sequence, referencing the residual CHCl₃ signal at 7.26 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.40 | Multiplet | 5H | Ar-H | Protons of the phenyl ring. |

| ~ 3.60 | Singlet | 2H | -N-CH₂ -Ph | Benzylic protons adjacent to the nitrogen atom. |

| ~ 2.80 - 3.20 | Multiplet | 1H | -CH (NMe₂) | Methine proton on the pyrrolidine ring at the 3-position. |

| ~ 2.20 - 2.70 | Multiplet | 4H | Pyrrolidine ring CH₂ | Diastereotopic protons on the pyrrolidine ring. |

| ~ 2.25 | Singlet | 6H | -N(CH₃ )₂ | Protons of the two methyl groups of the dimethylamino substituent. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Experimental Protocol (Hypothetical):

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 138 | Quaternary Ar-C | Aromatic carbon attached to the benzylic CH₂. |

| ~ 129 | Ar-C H | Aromatic methine carbons. |

| ~ 128 | Ar-C H | Aromatic methine carbons. |

| ~ 127 | Ar-C H | Aromatic methine carbons. |

| ~ 65 | -C H(NMe₂) | Methine carbon at the 3-position of the pyrrolidine ring. |

| ~ 60 | -N-C H₂-Ph | Benzylic carbon. |

| ~ 55 | Pyrrolidine ring C H₂ | Methylene carbons on the pyrrolidine ring. |

| ~ 45 | -N(C H₃)₂ | Methyl carbons of the dimethylamino group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol (Hypothetical):

-

Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates (NaCl or KBr).

-

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 3030 | C-H stretch | Aromatic C-H | Characteristic of sp² C-H bonds in the benzene ring. |

| ~ 2950 - 2800 | C-H stretch | Aliphatic C-H | C-H stretching of the pyrrolidine ring and methyl groups. |

| ~ 1600, 1495, 1450 | C=C stretch | Aromatic C=C | Skeletal vibrations of the benzene ring. |

| ~ 1150 - 1000 | C-N stretch | Aliphatic Amine | C-N stretching vibrations of the pyrrolidine nitrogen and the dimethylamino group. |

| ~ 740, 700 | C-H bend | Aromatic C-H | Out-of-plane bending for a monosubstituted benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Experimental Protocol (Hypothetical):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Impact (EI) ionization is a common method for this type of molecule.

-

Detection: The mass-to-charge ratio (m/z) of the resulting ions is measured.

Figure 2. Predicted Key Fragmentation Pathways in Mass Spectrometry.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Rationale |

| 204 | [M]⁺ | Molecular ion peak. |

| 175 | [M - N(CH₃)₂]⁺ | Loss of the dimethylamino group. |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearranged benzyl cation), a very stable and common fragment for benzyl-containing compounds. |

| 98 | [C₆H₁₂N]⁺ | Fragment corresponding to the dimethylaminopyrrolidine cation. |

Conclusion

References

An In-depth Technical Guide to 1-Benzyl-3-(dimethylamino)pyrrolidine: Commercial Availability, Synthesis, and Applications in Research and Development

Introduction

1-Benzyl-3-(dimethylamino)pyrrolidine is a versatile substituted pyrrolidine that has garnered significant interest within the scientific community, particularly in the fields of pharmaceutical development and neuroscience research. Its unique structural features, comprising a benzyl-protected nitrogen atom and a dimethylamino group at the 3-position of the pyrrolidine ring, make it a valuable building block in the synthesis of a wide array of complex molecules and bioactive compounds. This guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.

The pyrrolidine scaffold is a ubiquitous motif in numerous natural products and pharmaceuticals, prized for its three-dimensional structure that allows for precise spatial orientation of substituents. The introduction of a benzyl group on the pyrrolidine nitrogen not only serves as a common protecting group but can also contribute to the pharmacological activity of the final compound. The dimethylamino moiety at the 3-position introduces a basic center, which can be crucial for receptor interactions and for modulating the physicochemical properties of the molecule, such as solubility and lipophilicity.

This technical guide will delve into the practical aspects of sourcing this compound, provide a detailed examination of its synthesis, and explore its applications as a key intermediate in the development of novel therapeutic agents.

Commercial Availability and Suppliers

This compound, identified by the CAS number 67366-53-4, is commercially available from a variety of chemical suppliers catering to the research and development sector. The typical purity offered is ≥97%, as determined by gas chromatography (GC). It is generally supplied as a colorless to light yellow or orange clear liquid. When sourcing this compound, it is crucial to obtain and review the Certificate of Analysis (CoA) and the Safety Data Sheet (SDS) from the supplier to ensure the material meets the required specifications for your application and is handled in accordance with safety guidelines.

Below is a table summarizing the product specifications from several reputable suppliers:

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight |

| Chem-Impex | 10013168 | ≥ 97% (GC) | 67366-53-4 | C₁₃H₂₀N₂ | 204.32 |

| TCI Chemicals | B1559 | >97.0% (GC) | 67366-53-4 | C₁₃H₂₀N₂ | 204.32 |

| Pharmaffiliates | PA 27 11913 | N/A | 67366-53-4 | C₁₃H₂₀N₂ | 204.32 |

| Santa Cruz Biotechnology | sc-269385 | N/A | 67366-53-4 | C₁₃H₂₀N₂ | 204.32 |

It is important to note that while some suppliers provide detailed purity information, others may require direct inquiry for specific batch data. Storage conditions are typically at room temperature, though some suppliers recommend a cool and dark place (<15°C) for optimal stability.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and efficient method involves the reductive amination of a suitable precursor, 1-benzyl-3-pyrrolidinone.[2] This approach is favored for its generally mild reaction conditions and good yields.

Synthesis of the Precursor: 1-Benzyl-3-pyrrolidinone

A plausible synthetic route to the key intermediate, 1-benzyl-3-pyrrolidinone, starts from commercially available and inexpensive starting materials such as ethyl acrylate and benzylamine. The synthesis involves a series of reactions including addition, substitution, Dieckmann cyclization, and hydrolytic decarboxylation.[3]

A proposed workflow for the synthesis of 1-benzyl-3-pyrrolidinone is outlined below:

Caption: Proposed synthetic workflow for 1-Benzyl-3-pyrrolidinone.

Reductive Amination to Yield this compound

Once 1-benzyl-3-pyrrolidinone is obtained, the final step is a reductive amination with dimethylamine. This reaction is typically carried out using a suitable reducing agent.

Experimental Protocol:

Reaction: Reductive amination of 1-benzyl-3-pyrrolidinone with dimethylamine.

Reagents and Materials:

-

1-benzyl-3-pyrrolidinone

-

Dimethylamine (as a solution in THF or as a gas)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as the solvent

-

Acetic acid (as a catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

To a stirred solution of 1-benzyl-3-pyrrolidinone in the chosen solvent (DCM or DCE) in a round-bottom flask, add dimethylamine solution.

-

Add a catalytic amount of acetic acid to the mixture.

-

Stir the reaction mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the corresponding enamine or iminium ion intermediate.

-

Carefully add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Caption: Reductive amination pathway for the synthesis of this compound.

Spectroscopic Data

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[4] Its structural features allow for its incorporation into molecules designed to modulate neurotransmitter systems.

Neuroscience Research and Antipsychotic Agents

The pyrrolidine moiety is a key component in a number of neuroleptic drugs. Research has shown that benzamides derived from 1-benzyl-3-aminopyrrolidine derivatives exhibit potent dopamine D2 receptor antagonist activity, a hallmark of many antipsychotic medications. For instance, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide was found to be a highly potent antipsychotic agent, significantly more active than haloperidol and metoclopramide.[5] While this example does not directly use this compound, it highlights the potential of the 1-benzyl-3-aminopyrrolidine scaffold in the design of novel neuroleptics. The dimethylamino group in the target compound can be envisioned to impart different pharmacokinetic and pharmacodynamic properties compared to a primary or secondary amine at the same position.

The ability of such compounds to cross the blood-brain barrier makes them attractive candidates for developing treatments for neurological disorders.[4]

Organic Synthesis

Beyond its applications in medicinal chemistry, this compound is a versatile building block in organic synthesis. The tertiary amine can act as a base or a nucleophile, and the benzyl group can be removed under various conditions to deprotect the pyrrolidine nitrogen, allowing for further functionalization.

Conclusion

This compound is a commercially available and synthetically accessible compound with significant potential in drug discovery and organic synthesis. Its utility as a key intermediate, particularly in the development of CNS-active agents, is well-documented in the scientific literature. This guide has provided a comprehensive overview of its commercial availability, a plausible and detailed synthetic route, and its primary applications. Researchers and drug development professionals can leverage this information to effectively source, synthesize, and utilize this valuable chemical entity in their research endeavors. As with any chemical synthesis and application, it is paramount to adhere to strict safety protocols and to thoroughly characterize all synthesized materials.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. This compound | 69478-77-9 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 1-Benzyl-3-(dimethylamino)pyrrolidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzyl-3-(dimethylamino)pyrrolidine is a chiral compound featuring a pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen.[1][2] This scaffold is a prevalent structural unit in a vast array of natural products and synthetic pharmaceuticals.[1][3] The non-planar, puckered conformation of the pyrrolidine ring allows for a precise three-dimensional arrangement of its substituents, which is critical for specific interactions with biological targets like enzymes and receptors.[1] This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and applications of this compound, a versatile building block in organic synthesis and medicinal chemistry.[4]

PART 1: Molecular Structure and Core Attributes

This compound (C13H20N2, Molecular Weight: 204.32 g/mol ) is a colorless to yellow clear liquid.[4][5] Its structure is characterized by a central pyrrolidine ring. An N-benzyl group is attached to the nitrogen atom, and a dimethylamino group is substituted at the 3-position of the ring.

Key Structural Features:

-

Pyrrolidine Scaffold: The saturated five-membered nitrogen-containing ring provides a flexible, non-planar backbone. This three-dimensional character is a significant advantage over flat, aromatic systems, often enabling more intricate and higher-affinity binding to biological targets.[1]

-

N-Benzyl Group: The benzyl group (a phenyl ring attached to a methylene group) is a key feature that can engage in various non-covalent interactions, including van der Waals forces, hydrophobic interactions, and π-π stacking with aromatic amino acid residues in protein binding pockets.[1] These interactions can significantly enhance the binding affinity and selectivity of a molecule for its target.[1]

-

3-(Dimethylamino) Group: This tertiary amine at the 3-position serves as a site for further chemical modification and can directly interact with biological targets.[1]

-

Chiral Center: The carbon at the 3-position is a stereocenter, leading to the existence of two enantiomers, (R) and (S).

Caption: Molecular structure of this compound.

PART 2: Stereochemistry and Enantiomers

The stereocenter at the C3 position of the pyrrolidine ring gives rise to two enantiomers: (R)-1-Benzyl-3-(dimethylamino)pyrrolidine and (S)-1-Benzyl-3-(dimethylamino)pyrrolidine. These stereoisomers are non-superimposable mirror images and can exhibit different biological activities due to their distinct spatial arrangements. The specific rotation is a key physical property used to distinguish between enantiomers.

| Enantiomer | CAS Number | Molecular Formula | Molecular Weight | Key Properties |

| (R)-(+)-3-(Dimethylamino)pyrrolidine | 132958-72-6 | C6H14N2 | 114.19 | [α]20/D +14°, c = 1 in ethanol |

| (S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine | 169749-99-9 | C12H18N2 | 190.29 | Refractive Index: 1.53 |

Note: Data for the direct (R) and (S) enantiomers of this compound were not fully available in the search results. The table includes data for related structures to illustrate the concept of stereoisomers.

Caption: Enantiomers of this compound.

PART 3: Synthesis and Characterization

Synthesis

The synthesis of N-benzyl-3-pyrrolidinone, a related precursor, can be achieved through a multi-step process starting from ethyl acrylate.[6] The key steps involve an addition reaction, a substitution reaction, a Dieckmann cyclization, and subsequent hydrolytic decarboxylation.[6] An improved Dieckmann cyclization using sodium in granular form has been shown to significantly increase the yield.[6]

A general synthetic pathway to chiral pyrrolidinols, which can be precursors to the target molecule, often starts from chiral materials like (3S)-N-benzyl-3-hydroxysuccinimide.[7] This is reduced using a strong reducing agent like lithium aluminum hydride to yield the corresponding pyrrolidinol.[7]

Caption: Generalized synthetic workflow.

Spectroscopic Characterization

The structure of this compound and its intermediates are typically confirmed using a variety of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, the benzylic CH2 protons, the pyrrolidine ring protons, and the methyl protons of the dimethylamino group.[8][9] |

| ¹³C NMR | Resonances for the carbons of the phenyl ring, the benzylic carbon, the pyrrolidine ring carbons, and the methyl carbons of the dimethylamino group.[10] |

| FTIR | Characteristic absorption bands for C-H (aromatic and aliphatic), C-N, and other functional groups present in the molecule.[11] |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound (204.32), along with characteristic fragmentation patterns. |

PART 4: Applications in Drug Development and Research

This compound and related pyrrolidine structures are valuable intermediates in the synthesis of various pharmaceuticals.[4][12] Their applications span several research areas:

-

Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-depressants, potentially enhancing their efficacy and bioavailability.[4]

-

Neuroscience Research: It is used in studies of neurotransmitter systems, aiding in the understanding of the mechanisms of action for drugs affecting mood and cognition.[4][12] The ability of some derivatives to cross the blood-brain barrier makes them attractive for developing treatments for central nervous system disorders.[12]

-

Organic Synthesis: It acts as a versatile building block for creating more complex molecules with potential applications in drug discovery and materials science.[1][4]

Conclusion

This compound is a compound of significant interest due to its unique structural and stereochemical properties. The pyrrolidine scaffold, combined with the N-benzyl and 3-(dimethylamino) groups, provides a versatile platform for the design and synthesis of novel bioactive molecules. A thorough understanding of its synthesis, characterization, and stereochemistry is crucial for its effective application in pharmaceutical research and development.

References

- 1. This compound | 69478-77-9 | Benchchem [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. 1-Benzyl-3-pyrrolidinone(775-16-6) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. 1-Benzyl-2-pyrrolidinone(5291-77-0) 13C NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. chemimpex.com [chemimpex.com]

Key intermediates in the synthesis of 1-Benzyl-3-(dimethylamino)pyrrolidine

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 1-Benzyl-3-(dimethylamino)pyrrolidine

Authored by: A Senior Application Scientist

Introduction

This compound is a versatile substituted pyrrolidine that serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its structural motif is found in a range of molecules targeting different biological systems, making its efficient synthesis a topic of significant interest for researchers in medicinal chemistry and drug development. This guide provides an in-depth exploration of the key intermediates and synthetic strategies employed in the preparation of this compound, offering both theoretical understanding and practical, field-proven insights into the experimental protocols.

Strategic Overview of the Synthesis

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale of the reaction, and safety considerations. A common and efficient approach involves the reductive amination of a suitable pyrrolidinone precursor or the nucleophilic substitution of a pyrrolidine derivative. This guide will focus on a widely applicable synthetic route proceeding through key pyrrolidine intermediates.

Figure 1: A high-level overview of a common synthetic pathway to this compound, highlighting the progression through key intermediates.

Key Intermediate 1: N-Benzyl-3-pyrrolidinone

N-Benzyl-3-pyrrolidinone is a pivotal intermediate, providing the core pyrrolidine ring and the N-benzyl protecting group. Its synthesis is typically achieved through the cyclization of a linear precursor.

Synthesis of N-Benzyl-3-pyrrolidinone

A robust method for the preparation of N-Benzyl-3-pyrrolidinone involves the reaction of N-benzylglycine with a suitable three-carbon electrophile, followed by an intramolecular cyclization. An alternative and often more direct route is the benzylation of 3-pyrrolidinone.

Experimental Protocol: Benzylation of 3-Pyrrolidinone

-

Reaction Setup: To a solution of 3-pyrrolidinone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a base, for instance, triethylamine (2.2 eq) or potassium carbonate (2.5 eq), and stir at room temperature for 30 minutes.

-

Addition of Benzylating Agent: Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at room temperature.

-

Work-up and Isolation: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Benzyl-3-pyrrolidinone as a pale yellow oil.

Rationale for Experimental Choices

-

Choice of Base: Triethylamine or potassium carbonate are chosen to neutralize the hydrochloride salt of the starting material and to scavenge the acid generated during the reaction. Potassium carbonate is a milder, solid base which can be advantageous for large-scale reactions where removal of a soluble amine hydrochloride salt can be problematic.

-

Solvent Selection: Dichloromethane and acetonitrile are excellent solvents for this reaction due to their ability to dissolve the reactants and their relatively low boiling points, which facilitates removal post-reaction.

-

Control of Stoichiometry: A slight excess of benzyl bromide is used to ensure complete consumption of the starting pyrrolidinone. A large excess should be avoided to minimize the formation of quaternary ammonium salt byproducts.

Key Intermediate 2: 3-(Dimethylamino)-1-benzyl-2,5-dihydro-1H-pyrrole

The introduction of the dimethylamino group is a critical step in the synthesis. This is often achieved via reductive amination of the N-Benzyl-3-pyrrolidinone. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation.

Synthesis of 3-(Dimethylamino)-1-benzyl-2,5-dihydro-1H-pyrrole

The reaction of N-Benzyl-3-pyrrolidinone with dimethylamine in the presence of a reducing agent leads to the desired product. The Eschweiler-Clarke conditions, which utilize formaldehyde and formic acid, are particularly well-suited for this purpose.

Experimental Protocol: Eschweiler-Clarke Reductive Amination

-

Reaction Setup: In a round-bottom flask, combine N-Benzyl-3-pyrrolidinone (1.0 eq) with an aqueous solution of dimethylamine (40%, 2.5 eq) and formic acid (3.0 eq).

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, carefully basify the reaction mixture with a saturated solution of sodium hydroxide until a pH of >12 is reached.

-

Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation or column chromatography.

Mechanistic Insight and Rationale

The Eschweiler-Clarke reaction proceeds through the formation of an enamine intermediate from the ketone and dimethylamine. Formic acid then serves as a hydride donor to reduce the iminium ion that is in equilibrium with the enamine, yielding the tertiary amine product. The use of formic acid and formaldehyde as the source of the methyl groups is advantageous as it avoids the use of expensive and potentially hazardous alkylating agents.

Figure 2: Simplified mechanism of the Eschweiler-Clarke reaction for the formation of the enamine intermediate.

Final Product: this compound

The final step in this synthetic sequence is the reduction of the enamine intermediate to the desired saturated pyrrolidine.

Reduction of the Enamine

The reduction of the enamine can be accomplished using a variety of reducing agents. A common and effective method is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: Dissolve the crude 3-(Dimethylamino)-1-benzyl-2,5-dihydro-1H-pyrrole (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

-

Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (typically 1-3 atm, using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the product by vacuum distillation or column chromatography to obtain this compound as a colorless to pale yellow oil.

Alternative Reducing Agents

While catalytic hydrogenation is highly effective, other reducing agents can also be employed. Sodium borohydride (NaBH₄) in a protic solvent like methanol can also reduce the enamine, although it may require longer reaction times or elevated temperatures.

Data Summary

| Step | Intermediate/Product | Starting Material | Reagents | Typical Yield | Purity (by GC/LC-MS) |

| 1 | N-Benzyl-3-pyrrolidinone | 3-Pyrrolidinone HCl | Benzyl bromide, Triethylamine | 80-90% | >95% |

| 2 | 3-(Dimethylamino)-1-benzyl-2,5-dihydro-1H-pyrrole | N-Benzyl-3-pyrrolidinone | Dimethylamine, Formic acid | 75-85% | >90% (crude) |

| 3 | This compound | Enamine intermediate | H₂, Pd/C | 90-98% | >98% |

Conclusion

The synthesis of this compound is a well-established process that proceeds through a series of key intermediates. A thorough understanding of the synthesis and reactivity of N-Benzyl-3-pyrrolidinone and the subsequent enamine intermediate is crucial for the successful and efficient production of the final target molecule. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals working on the synthesis of this and related compounds. The choice of reagents and reaction conditions can be adapted based on the specific requirements of the project, but the fundamental principles outlined herein remain broadly applicable.

1-Benzyl-3-(dimethylamino)pyrrolidine: A Technical Guide to its Application as a Chiral Building Block in Asymmetric Synthesis

Abstract: This technical guide provides an in-depth analysis of 1-Benzyl-3-(dimethylamino)pyrrolidine, a versatile chiral diamine that has emerged as a significant building block in modern organic synthesis. We explore its fundamental physicochemical properties, common synthetic routes, and its critical role in establishing stereochemical control in asymmetric transformations. The core of this guide focuses on the mechanistic underpinnings of its function as both a chiral ligand in organometallic chemistry and as a precursor to other chiral auxiliaries. Through detailed protocols and mechanistic diagrams, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique stereodirecting capabilities for the synthesis of complex, enantiomerically pure compounds.

Introduction: The Strategic Importance of Chiral Pyrrolidines

The pyrrolidine ring is a privileged scaffold in chemistry, forming the core of numerous natural products, pharmaceuticals, and catalysts.[1][2][3] Its non-planar, five-membered structure provides a rigid three-dimensional framework that is ideal for orienting substituents in precise spatial arrangements, a critical feature for specific molecular recognition at biological targets like enzymes and receptors.[1] Within this class of compounds, chiral pyrrolidine derivatives have become indispensable tools in asymmetric synthesis, the field dedicated to constructing chiral molecules in an enantiomerically pure form.

Principles of Asymmetric Synthesis: Chiral Auxiliaries vs. Chiral Ligands

Two dominant strategies for achieving stereocontrol involve the use of chiral auxiliaries and chiral ligands.

-

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate.[4] It directs the stereochemical outcome of a reaction, and after the desired chiral center is created, the auxiliary is cleaved and can often be recovered. This strategy is robust and has been widely applied in pharmaceutical development.[4]

-

Chiral Ligands: A chiral ligand coordinates to a metal or reagent, creating a chiral environment that influences the reaction pathway without being covalently bonded to the substrate.[5] Chiral diamines, such as this compound, are particularly effective as ligands for organometallic reagents, where they can break up achiral aggregates and form highly reactive, chiral monomeric species.[5]

This compound and its derivatives excel in both contexts, serving as powerful stereodirecting agents that are fundamental to the synthesis of complex chiral molecules.

Profile of this compound

This compound is a chiral tertiary diamine featuring a pyrrolidine ring N-substituted with a benzyl group and a dimethylamino group at the C3 position. The benzyl group serves multiple functions: it can enhance binding affinity in drug candidates through hydrophobic and π-π stacking interactions and also acts as a convenient protecting group that can be removed under hydrogenolysis conditions.[1] The dimethylamino group, along with the pyrrolidine nitrogen, provides two points of coordination, making the molecule an excellent bidentate ligand for metals, which is the basis for its utility in asymmetric synthesis.[5] It is widely used as a key intermediate in the development of pharmaceuticals, particularly analgesics, antidepressants, and other agents targeting the central nervous system.[6][7][8]

Physicochemical Properties and Characterization

A clear understanding of a compound's physical properties is essential for its effective use in synthesis. The key properties for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 69478-77-9 | [6][9] |

| Molecular Formula | C₁₃H₂₀N₂ | [6][9] |

| Molecular Weight | 204.32 g/mol | [6][9] |

| Appearance | Colorless to yellow clear liquid | [6] |

| Boiling Point | 117 °C / 2.3 mmHg | [6] |

| Density | 0.97 g/mL | [6] |

| Refractive Index (n20/D) | 1.52 | [6] |

Characterization is typically achieved using standard spectroscopic methods. ¹H NMR spectroscopy would confirm the presence of the benzyl group, the pyrrolidine ring protons, and the N,N-dimethyl protons. ¹³C NMR would show the corresponding carbon signals, and mass spectrometry would confirm the molecular weight.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound can be approached from several angles, most commonly involving the modification of a pre-existing chiral pyrrolidine core or the asymmetric synthesis of the ring itself.

Synthetic Pathway via Reductive Amination

A practical and widely used laboratory-scale synthesis starts from the commercially available achiral ketone, 1-Benzyl-3-pyrrolidinone.[10] This method involves a two-step sequence:

-

Imine/Enamine Formation: The ketone reacts with dimethylamine, often in the presence of a dehydrating agent, to form an iminium salt or enamine intermediate.

-

Reduction: The intermediate is then reduced to the desired tertiary amine.

To achieve an enantiomerically pure product from this route, an asymmetric reduction is required, often employing a chiral reducing agent or a catalyst. Alternatively, the resulting racemic mixture can be resolved.

Synthesis from Chiral Precursors

A more direct approach to the enantiopure compound is to start from a chiral precursor, such as (R)- or (S)-1-Benzyl-3-pyrrolidinol.[11][12] This route leverages the "chiral pool," using readily available chiral molecules as starting materials. The synthesis involves:

-

Activation of the Hydroxyl Group: The alcohol is converted into a good leaving group, such as a tosylate or mesylate.

-

Nucleophilic Substitution: The activated alcohol is displaced by dimethylamine in an Sₙ2 reaction, which typically proceeds with inversion of stereochemistry. This method provides excellent stereochemical control.

Mechanism of Stereochemical Control

The power of this compound lies in its ability to create a highly organized, chiral environment around a reaction center.

Role as a Chiral Ligand: Chelation Control

In its most common application, the compound serves as an external chiral ligand for organometallic reagents, particularly organolithiums.[5] Organolithium reagents often exist as non-reactive, achiral oligomeric clusters in solution. The addition of a chiral diamine like this compound breaks down these clusters into smaller, highly reactive monomeric or dimeric species.[5] The two nitrogen atoms of the diamine chelate to the lithium ion, creating a rigid, chiral complex. This complex then directs the stereochemical outcome of subsequent reactions, such as the deprotonation of a prochiral ketone.

The diagram below illustrates this principle. The chiral diamine-Li complex selectively abstracts one of two enantiotopic protons, leading to the formation of a single enantiomer of the resulting enolate, which can then be trapped by an electrophile.

Caption: Mechanism of Asymmetric Alkylation via Chiral Ligand.

The choice of solvent and reaction temperature is critical. Ethereal solvents can compete with the diamine for coordination to the lithium ion, potentially reducing enantioselectivity, whereas non-coordinating hydrocarbon solvents often give the best results.[5]

Role as a Chiral Auxiliary: General Workflow

While less common for this specific molecule, the underlying pyrrolidine scaffold is frequently used to create chiral auxiliaries.[13] The general principle involves covalently attaching the chiral pyrrolidine unit to a substrate to guide a subsequent diastereoselective reaction.

Caption: General Workflow for a Chiral Auxiliary in Synthesis.

Applications in Drug Development and Organic Synthesis

The utility of this compound is demonstrated by its application as a key intermediate in synthesizing bioactive molecules and its direct use in asymmetric catalysis.

Intermediate in Pharmaceutical Synthesis

This compound is a valuable precursor for pharmaceuticals targeting the central nervous system.[6][7][8] Its structure allows for further modification to modulate interaction with biological systems, and its ability to potentially cross the blood-brain barrier makes it an attractive starting point for neuropharmacological drug design.[7] For instance, the dimethylamino group can be a precursor to other functionalities or act as a key pharmacophoric element, while the benzyl group can be removed to reveal a secondary amine for further elaboration.

Utility in Asymmetric Catalysis

Chiral diamines derived from the 3-(dimethylamino)pyrrolidine scaffold have proven effective as ligands in a variety of asymmetric reactions, including:

-

Asymmetric addition of organozinc reagents to aldehydes.[14][15]

-

Asymmetric 1,4-conjugate Michael additions.[14]

-

Asymmetric lithium-mediated deprotonation and alkylation reactions.[14]

These transformations are foundational in organic synthesis, enabling the construction of complex molecular architectures with precise stereochemical control.

Experimental Protocols

The following protocols are provided as illustrative examples of the synthesis and application of this compound. Standard laboratory safety procedures must be followed.

Protocol: Synthesis of Racemic this compound via Reductive Amination

Expertise & Causality: This protocol uses sodium triacetoxyborohydride, a mild and selective reducing agent that is particularly effective for the reductive amination of ketones. It tolerates the amine functionality and does not reduce the ketone starting material directly, reacting preferentially with the iminium ion intermediate formed in situ. This selectivity minimizes side reactions and simplifies purification.

Methodology:

-

Reaction Setup: To a round-bottom flask charged with 1-Benzyl-3-pyrrolidinone (1.0 eq), add a 40% aqueous solution of dimethylamine (2.0 eq) and dichloromethane (DCM) as the solvent.

-

Formation of Iminium: Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Protocol: Asymmetric Alkylation of Cyclohexanone

Expertise & Causality: This protocol demonstrates the use of the chiral diamine as a ligand to control stereochemistry. The use of a non-coordinating solvent like toluene is crucial to maximize the effect of the chiral ligand; coordinating solvents like THF would compete for the lithium ion and lead to lower enantioselectivity. The slow addition of the electrophile at low temperature is essential to control the reaction rate and prevent side reactions or loss of stereocontrol.

Methodology:

-

Complex Formation: In a flame-dried, nitrogen-purged flask, dissolve (S)-1-Benzyl-3-(dimethylamino)pyrrolidine (1.2 eq) in anhydrous toluene. Cool the solution to -78 °C. Add n-butyllithium (n-BuLi, 1.1 eq) dropwise and stir for 30 minutes to form the chiral lithium-diamine complex.

-

Deprotonation: Add a solution of cyclohexanone (1.0 eq) in anhydrous toluene dropwise to the complex at -78 °C. Stir the mixture for 2-3 hours to ensure complete formation of the enantioenriched lithium enolate.

-

Electrophilic Trap: Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture at -78 °C.

-

Reaction Monitoring: Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature overnight. Monitor progress by TLC or GC-MS.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether (3x).

-

Purification and Analysis: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography. Determine the enantiomeric excess (ee) of the product, 2-methylcyclohexanone, by chiral GC or HPLC analysis.

Conclusion and Future Outlook

This compound stands as a testament to the power of chiral diamines in asymmetric synthesis. Its well-defined structure provides a reliable platform for inducing chirality, whether acting as a coordinating ligand to steer organometallic reactions or as a foundational element for more complex chiral auxiliaries and catalysts. Its proven utility as a key intermediate in pharmaceutical manufacturing underscores its commercial and scientific importance. Future research will likely focus on developing novel catalysts derived from its scaffold and expanding its applications to new classes of asymmetric transformations, further solidifying the role of chiral pyrrolidines as indispensable tools for the modern synthetic chemist.

References

- 1. This compound | 69478-77-9 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. scbt.com [scbt.com]

- 10. 1-Benzyl-3-pyrrolidinone 98 775-16-6 [sigmaaldrich.com]

- 11. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]

- 15. researchgate.net [researchgate.net]

Initial Investigations into the Applications of 1-Benzyl-3-(dimethylamino)pyrrolidine: A Core Scaffold for Discovery

An In-Depth Technical Guide

Executive Summary

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, prized for its three-dimensional structure that enables precise spatial orientation of substituents for optimal target engagement.[1][2] When functionalized with an N-benzyl group and a C-3 amino substituent, the resulting molecule, 1-Benzyl-3-(dimethylamino)pyrrolidine, becomes a highly versatile intermediate for building diverse chemical libraries. The N-benzyl group can enhance binding affinity through various non-covalent interactions and favorably influence pharmacokinetic properties, while the C-3 tertiary amine provides a reactive handle for extensive derivatization.[1][3]

This guide provides a technical framework for researchers, scientists, and drug development professionals on the synthesis and initial exploratory applications of this compound. Moving beyond a simple recitation of facts, we delve into the strategic rationale behind experimental choices, presenting robust, self-validating protocols for the synthesis of this core intermediate and its subsequent derivatization. Our focus is on enabling research teams to rapidly generate and evaluate novel chemical entities based on this privileged scaffold.

Part 1: The Strategic Value of the N-Benzylpyrrolidine Scaffold

The efficacy of the pyrrolidine ring as a pharmacophore is well-established. Its non-planar, puckered conformation offers a distinct advantage over flat, aromatic systems by presenting substituents in a defined three-dimensional space, which is critical for high-affinity, specific interactions with protein binding sites.[1][2] The nitrogen atom within the ring can act as a hydrogen bond acceptor or be protonated at physiological pH, directly influencing crucial drug properties like solubility and membrane permeability.[1]

The incorporation of an N-benzyl group serves two primary strategic purposes:

-

Target Interaction: The aromatic ring of the benzyl group can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in an enzyme's active site or a receptor's binding pocket. This can significantly increase binding affinity and selectivity.[3]

-

Pharmacokinetic Modulation: The benzyl group can act as a metabolic shield, protecting the pyrrolidine nitrogen from certain metabolic pathways. Its lipophilicity can also be tuned (e.g., by substitution on the phenyl ring) to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

The 3-(dimethylamino) group is a key functional handle. As a tertiary amine, it is a strong hydrogen bond acceptor and a nucleophilic center, providing a direct vector for diversification and property modulation.

Physicochemical and Safety Profile

A summary of the core compound's properties is essential for experimental planning.

| Property | Value | Reference(s) |

| CAS Number | 69478-77-9 | [2] |

| Molecular Formula | C₁₃H₂₀N₂ | [2] |

| Molecular Weight | 204.32 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Boiling Point | 117 °C @ 2.3 mmHg | [4] |

| Density | ~0.97 g/mL | [4] |

| Storage | Room temperature, in a cool, dark place | [4] |

| Hazard Codes | H314: Causes severe skin burns and eye damage | [4] |

Part 2: Synthesis of the Core Intermediate: this compound

Strategic Rationale: Reductive Amination

The most efficient and reliable pathway to synthesize this compound is through the reductive amination of a readily available precursor, 1-Benzyl-3-pyrrolidinone . This strategy is superior to direct alkylation methods, which can be difficult to control and may lead to over-alkylation or purification challenges.

We select Sodium Triacetoxyborohydride (STAB) as the reducing agent. Unlike harsher reagents like sodium borohydride, STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is tolerant of the acidic conditions used to activate the ketone via iminium ion formation and does not readily reduce the ketone starting material on its own, minimizing side reactions. This choice ensures a high-yield, clean reaction that is easily reproducible.

Experimental Workflow: Synthesis via Reductive Amination

Caption: Synthesis workflow for this compound.

Detailed Step-by-Step Protocol

Materials:

-

1-Benzyl-3-pyrrolidinone (1.0 eq)

-

Dimethylamine, 2.0 M solution in THF (1.5 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Glacial Acetic Acid (2.0 eq)

-

Anhydrous 1,2-Dichloroethane (DCE)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 95:4.5:0.5)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-Benzyl-3-pyrrolidinone (1.0 eq) and anhydrous DCE (approx. 0.2 M concentration).

-

Iminium Formation: Add dimethylamine solution (1.5 eq) followed by glacial acetic acid (2.0 eq). Stir the mixture at room temperature for 1 hour. The formation of the intermediate iminium ion is crucial for the subsequent reduction.

-

Reduction: Add STAB (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition is necessary to control the initial exothermic reaction and effervescence. Allow the reaction to stir overnight at room temperature.

-

Workup - Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases. The pH of the aqueous layer should be > 8.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM. Combine the organic layers.

-

Workup - Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel using the specified eluent system to afford the final product as a clear, colorless to pale yellow oil.

Part 3: Initial Application Study: Synthesis of Quaternary Ammonium Salts

Rationale: Accessing New Biological and Physical Properties

With the core intermediate in hand, the most direct path to generating a diverse library of new chemical entities is to leverage the reactivity of the 3-(dimethylamino) group. Quaternization of this tertiary amine with various alkyl halides is a fundamental, high-yielding transformation that introduces a permanent positive charge. This modification dramatically alters the molecule's properties:

-

Increased Hydrophilicity: Enhances aqueous solubility.

-

New Biological Interactions: The cationic headgroup can form strong ionic bonds with anionic residues (e.g., aspartate, glutamate) in protein targets, potentially leading to novel modes of action or increased potency.

-

Varied Steric Profile: The size and nature of the incoming alkyl group allow for systematic exploration of the steric requirements of a binding pocket.

Experimental Workflow: N-Alkylation

Caption: General workflow for the synthesis of quaternary ammonium salts.

Detailed Step-by-Step Protocol

Materials:

-

This compound (1.0 eq)

-

Alkyl Halide (e.g., Iodomethane, Bromoethane) (1.1 eq)

-

Anhydrous Acetonitrile (ACN)

-

Diethyl Ether

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous acetonitrile (approx. 0.3 M) in a round-bottom flask equipped with a reflux condenser.

-

Addition of Reagent: Add the alkyl halide (1.1 eq) to the solution at room temperature.

-

Reaction: Heat the mixture to a gentle reflux (or 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration and wash with cold diethyl ether.

-

Purification: If no precipitate forms, concentrate the solvent under reduced pressure. Triturate the resulting residue with diethyl ether to induce precipitation. Filter the solid, wash with diethyl ether, and dry under vacuum to yield the pure quaternary ammonium salt.

Data Presentation: Exploratory Library Synthesis

This protocol can be applied to a range of alkylating agents to rapidly generate a library for screening.

| Entry | Alkylating Agent (R-X) | Product Structure | Expected Yield |

| 1 | Iodomethane (CH₃I) | 1-Benzyl-3-(trimethylammonio)pyrrolidine Iodide | >95% |

| 2 | Bromoethane (CH₃CH₂Br) | 1-Benzyl-3-(ethyl-dimethyl-ammonio)pyrrolidine Bromide | >90% |

| 3 | 1-Bromopropane | 1-Benzyl-3-(dimethyl-propyl-ammonio)pyrrolidine Bromide | >85% |

| 4 | Benzyl Bromide | 1-Benzyl-3-(benzyl-dimethyl-ammonio)pyrrolidine Bromide | >90% |

Conclusion and Future Outlook